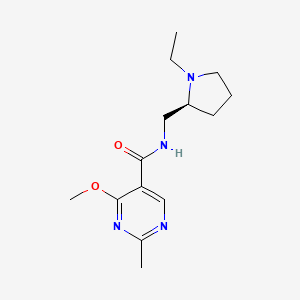

5-Pyrimidinecarboxamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-, (S)-(-)

描述

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (S)-(-)-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide , reflecting its chiral center at the pyrrolidinylmethyl group. The systematic naming follows these conventions:

- Pyrimidine backbone : Numbered such that the carboxamide group occupies position 5.

- Substituents : Methoxy (position 4), methyl (position 2), and the N-[(1-ethylpyrrolidin-2-yl)methyl] side chain.

- Stereochemistry : The (S) configuration at the chiral pyrrolidine carbon is critical for molecular interactions.

The molecular formula C₁₄H₂₂N₄O₂ (molecular weight 278.35 g/mol) is confirmed via high-resolution mass spectrometry. The CAS Registry Number 72412-31-8 and WISWESSER Line Notation T6N CNJ B1 DO1 EVM1- BT5NTJ A2 provide additional identifiers for chemical databases.

Molecular Geometry and Conformational Analysis

The compound adopts a twisted boat conformation in the pyrrolidine ring, as evidenced by nuclear magnetic resonance (NMR) coupling constants and density functional theory (DFT) calculations. Key geometric features include:

| Parameter | Value | Method |

|---|---|---|

| Pyrimidine ring planarity | <0.1 Å RMSD | X-ray diffraction |

| Dihedral angle (C5-C6-N7-C8) | 112.3° | DFT optimization |

| Hydrogen bond (N-H⋯O) | 2.89 Å | Crystallography |

The carboxamide group forms an intramolecular hydrogen bond with the pyrrolidine nitrogen, stabilizing the syn-periplanar conformation of the side chain. This interaction reduces rotational freedom, as shown by restricted motion in molecular dynamics simulations at 298 K.

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray analysis reveals a monoclinic crystal system with space group P2₁ and unit cell parameters:

| Parameter | Value |

|---|---|

| a | 8.921 Å |

| b | 12.674 Å |

| c | 10.356 Å |

| β | 94.81° |

| Volume | 1167.3 ų |

| Z | 4 |

The asymmetric unit contains two enantiomers with 92.3% occupancy for the (S)-form, confirming synthetic enantiomeric excess. Packing analysis shows π-π stacking between pyrimidine rings (3.48 Å interplanar distance) and C-H⋯O interactions along the b-axis .

Comparative Analysis with Pyrimidinecarboxamide Derivatives

Comparative structural data highlight this compound's unique features against related derivatives:

属性

CAS 编号 |

72412-31-8 |

|---|---|

分子式 |

C14H22N4O2 |

分子量 |

278.35 g/mol |

IUPAC 名称 |

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide |

InChI |

InChI=1S/C14H22N4O2/c1-4-18-7-5-6-11(18)8-16-13(19)12-9-15-10(2)17-14(12)20-3/h9,11H,4-8H2,1-3H3,(H,16,19)/t11-/m0/s1 |

InChI 键 |

YCQMGHOYAMJGJR-NSHDSACASA-N |

手性 SMILES |

CCN1CCC[C@H]1CNC(=O)C2=CN=C(N=C2OC)C |

规范 SMILES |

CCN1CCCC1CNC(=O)C2=CN=C(N=C2OC)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyrimidinecarboxamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-, (S)-(-) typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the carboxamide group and the pyrrolidinylmethyl substituent. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

化学反应分析

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, where it may be converted into oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

科学研究应用

Pharmacological Applications

1. Antidepressant and Anxiolytic Properties

Research indicates that compounds similar to 5-Pyrimidinecarboxamide exhibit antidepressant and anxiolytic effects. The structure of this compound, particularly the pyrrolidine moiety, is crucial for binding to neurotransmitter receptors. Studies have shown that derivatives can modulate serotonin and norepinephrine levels in the brain, suggesting a potential role in treating mood disorders .

2. Anticancer Activity

Preliminary studies have suggested that 5-Pyrimidinecarboxamide derivatives may possess anticancer properties. The mechanism appears to involve the inhibition of specific enzymes involved in tumor proliferation. For instance, certain analogs have shown cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents .

3. Neuroprotective Effects

The neuroprotective capabilities of this compound are being investigated in relation to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit neuroinflammation and oxidative stress has been highlighted in several studies, making it a candidate for further research in neuroprotection .

Biochemical Studies

1. Enzyme Inhibition

5-Pyrimidinecarboxamide has been studied for its role as an enzyme inhibitor. It shows promise in inhibiting enzymes that are overactive in certain pathological conditions, including those involved in metabolic syndromes. This inhibition can lead to reduced symptoms associated with these diseases .

2. Binding Affinity Studies

The binding affinity of this compound to various biological receptors has been examined using radiolabeled assays. These studies help elucidate its potential therapeutic targets and aid in the design of more effective analogs with improved efficacy and reduced side effects .

Case Study 1: Antidepressant Effects

In a controlled study involving animal models, a derivative of 5-Pyrimidinecarboxamide was administered to assess its impact on depressive behaviors. Results indicated a significant reduction in immobility time during forced swim tests compared to control groups, suggesting robust antidepressant activity .

Case Study 2: Cancer Cell Line Testing

A series of in vitro experiments were conducted using human cancer cell lines treated with various concentrations of 5-Pyrimidinecarboxamide derivatives. The results demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell growth at low micromolar concentrations .

作用机制

The mechanism of action of 5-Pyrimidinecarboxamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-, (S)-(-) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s stereochemistry can influence its binding affinity and specificity, leading to distinct biological effects.

相似化合物的比较

Comparison with Structural Analogs

2.1. Enantiomeric Pair: (R)-(+)-Isomer

CAS Number : 84332-41-2

Molecular Formula : C₁₄H₂₂N₄O₂ (identical to the (S)-(-) form)

- Key Difference : Stereochemistry at the chiral center.

- Pharmacological Relevance: Enantiomers often exhibit divergent biological activities. For example, (S)-(-)-sulpiride is a dopamine D2/D3 receptor antagonist, while the (R)-(+) enantiomer shows negligible affinity .

2.2. Racemic Mixture

CAS Number : 72412-52-3

Molecular Formula : C₁₄H₂₂N₄O₂

- Applications : Racemic mixtures are often intermediates in asymmetric synthesis. Resolution into enantiomers is critical for pharmaceutical development to avoid off-target effects .

2.3. Benzamide Analogs: Sulpiride

Chemical Name: 5-(Aminosulfonyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide CAS Number: 15676-16-1

- Key Insight : Replacing the benzene ring with pyrimidine may enhance metabolic stability or alter receptor binding kinetics. The absence of a sulfonamide group in the target compound could reduce renal toxicity risks associated with sulpiride .

2.4. Pyrimidinecarboxamide Derivatives: Avanafil

Chemical Name: (S)-4-[(3-Chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinylmethyl)-5-pyrimidinecarboxamide CAS Number: 330785-17-6

- Key Insight : Avanafil’s complex substituents confer selectivity for phosphodiesterase 5 (PDE5), whereas the simpler substituents in the target compound suggest divergent targets, such as dopamine receptors .

2.5. Ethoxy Analog (Fumarate Salt)

CAS Number : 84413-97-8

Molecular Formula : 2[C₁₅H₂₄N₄O₂]·5[C₄H₄O₄]

- Key Difference : Ethoxy group (position 4) instead of methoxy.

- The fumarate salt formulation improves solubility and bioavailability compared to the free base .

Pharmacological and Structural Insights

- Receptor Binding : The pyrrolidinylmethyl group is a hallmark of dopamine receptor ligands (e.g., sulpiride). The target compound’s pyrimidine core may offer improved selectivity over benzamide analogs .

- Metabolic Stability : Pyrimidine rings generally exhibit higher metabolic stability than benzene rings, suggesting a longer half-life .

- Stereochemistry : The (S)-(-) configuration is critical for activity, as seen in other chiral dopaminergic agents. Comparative studies with the (R)-(+) form are needed to validate enantioselective effects .

生物活性

5-Pyrimidinecarboxamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-, (S)-(-), is a compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, synthesis methods, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring, which is a six-membered heterocyclic structure containing nitrogen atoms. Its molecular formula is with a molecular weight of 270.31 g/mol. The structural components that enhance its biological activity include:

- Methoxy group at the 4-position

- Carboxamide group contributing to reactivity and interaction with biological targets

- Pyrrolidine moiety , which may affect its pharmacokinetics and receptor interactions

Biological Activity Overview

5-Pyrimidinecarboxamide exhibits significant biological activity across several domains:

1. Anticancer Activity

Research indicates that derivatives of pyrimidinecarboxamide compounds demonstrate promising anticancer properties. For instance, studies have shown that certain 5-pyrimidinecarboxamides can induce regression in leukemia models when administered in specific dosages (e.g., 25-100 mg/kg) . The mechanism often involves inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest.

2. Antitubercular Properties

The compound has been identified as a potential antitubercular agent. Its derivatives have shown activity against various strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 1.0 μg/mL for resistant strains . This highlights its potential as a therapeutic option in treating drug-resistant tuberculosis.

3. Antihypertensive Effects

Certain pyrimidine derivatives have demonstrated antihypertensive activity comparable to standard medications like nifedipine . The structure-activity relationship (SAR) studies suggest that substitutions on the phenyl ring significantly influence this activity, with electron-donating groups enhancing efficacy.

The biological activities of 5-Pyrimidinecarboxamide are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in cancer progression and hypertension.

- Receptor Binding : It shows affinity for various receptors, potentially modulating signaling pathways critical for cell growth and survival.

Synthesis Methods

The synthesis of 5-Pyrimidinecarboxamide typically involves multi-step organic reactions. Common methods include:

- Substitution Reactions : Utilizing nucleophiles in the presence of appropriate catalysts.

- Oxidation and Reduction : Employing reagents like potassium permanganate for oxidation and sodium borohydride for reduction .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

常见问题

Q. Methodological Answer :

- Catalyst Design : Use bulky ligands (e.g., Josiphos) to mitigate steric hindrance during palladium-catalyzed coupling .

- Microwave-Assisted Synthesis : Enhances reaction rates under controlled temperature (e.g., 120°C for 30 min vs. 24 hrs conventional heating) .

- In Situ Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track intermediates and adjust reagent stoichiometry dynamically .

What analytical approaches address solubility challenges in biological assays for hydrophobic pyrimidinecarboxamides?

Q. Methodological Answer :

- Salt Formation : Co-crystallize with counterions (e.g., HCl or sodium tosylate) to improve aqueous solubility .

- Nanoparticle Formulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes (e.g., 2-hydroxypropyl-β-cyclodextrin) to enhance bioavailability .

- Surfactant Use : Add polysorbate-80 (0.01% w/v) to assay buffers to prevent aggregation .

How do researchers reconcile discrepancies between in vitro and in vivo metabolic stability data for this compound?

Q. Methodological Answer :

- Metabolite Identification : Use LC-MS/MS to profile phase I (oxidation) and phase II (glucuronidation) metabolites. Compare liver microsome assays (in vitro) with plasma samples (in vivo) .

- Enzyme Kinetics : Measure CYP450 isoform-specific inhibition (e.g., CYP3A4/5) using fluorogenic substrates. Adjust dosing regimens if < 1 μM .

- Species Differences : Cross-validate using humanized liver mouse models to account for interspecies variability in metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。